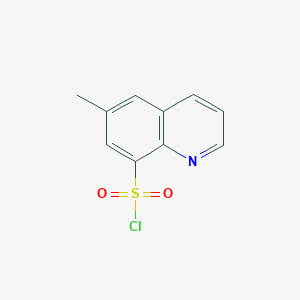

6-Methylquinoline-8-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-12-10(8)9(6-7)15(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXUJBAZGSPYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514897 | |

| Record name | 6-Methylquinoline-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21863-51-4 | |

| Record name | 6-Methylquinoline-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Methylquinoline-8-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-methylquinoline-8-sulfonyl chloride, a key intermediate in various synthetic applications. The document details its physical characteristics, outlines general experimental protocols for its synthesis and property determination, and includes workflow visualizations to guide laboratory practices.

Core Physical and Chemical Properties

This compound, identified by the CAS Number 21863-51-4, is a sulfonyl chloride derivative of 6-methylquinoline. While experimentally determined data is limited in publicly available literature, the following physical properties have been estimated through computational models.

Data Presentation: Physical Property Summary

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂S | - |

| Molecular Weight | 241.69 g/mol | Calculated |

| Melting Point | 136.77 °C | EPI Suite Estimation[1] |

| Boiling Point | 374.03 °C | EPI Suite Estimation[1] |

| Density | 1.47 g/cm³ | EPA T.E.S.T. Estimation[1] |

| Water Solubility | 410.09 mg/L | EPA T.E.S.T. Estimation[1] |

| Flash Point | 219.04 °C | EPA T.E.S.T. Estimation[1] |

Experimental Protocols

Synthesis of this compound: A General Approach

The synthesis of this compound can be conceptually approached as a two-step process: the formation of the 6-methylquinoline core, followed by chlorosulfonylation.

Step 1: Synthesis of 6-Methylquinoline

The Skraup synthesis is a classic method for producing quinolines. For 6-methylquinoline, this would involve the reaction of p-toluidine with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic acid). The reaction is typically heated to initiate a cyclization reaction, followed by dehydration and oxidation to yield the quinoline ring system.

Step 2: Chlorosulfonylation of 6-Methylquinoline

The introduction of the sulfonyl chloride group at the 8-position of the quinoline ring is achieved through electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).

Illustrative Protocol:

-

In a flask equipped with a stirrer and maintained at a low temperature (e.g., 0-5 °C) with an ice bath, slowly add 6-methylquinoline to an excess of chlorosulfonic acid with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., 70-80 °C) for a period to ensure the completion of the reaction.

-

The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

-

The precipitated solid, this compound, is collected by filtration, washed with cold water, and then dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Determination of Physical Properties

Standard laboratory techniques can be employed to experimentally verify the physical properties of synthesized this compound.

Melting Point Determination: The melting point can be determined using a capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it is completely liquid is recorded as the melting point.

Boiling Point Determination: For a small amount of substance, the boiling point can be determined by placing a few milliliters of the liquid into a test tube with an inverted capillary tube. The setup is heated in an oil bath. The temperature at which a steady stream of bubbles emerges from the capillary and the liquid begins to enter the capillary upon cooling is recorded as the boiling point.

Solubility Determination: To determine the solubility in a specific solvent (e.g., water), a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent at a constant temperature. The mixture is stirred for an extended period to ensure equilibrium is reached. The undissolved solid is then removed by filtration, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or spectroscopic techniques.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Logical workflow for the characterization of a synthesized chemical compound.

References

6-Methylquinoline-8-sulfonyl Chloride: A Technical Guide for Chemical Research and Drug Discovery

CAS Number: 21863-51-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylquinoline-8-sulfonyl chloride is a substituted quinoline derivative that serves as a key intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a quinoline scaffold and a reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of molecular architectures, particularly in the realm of medicinal chemistry. The quinoline core is a well-established pharmacophore found in numerous biologically active compounds, while the sulfonyl chloride group provides a versatile handle for the introduction of various functional groups, most notably through the formation of sulfonamides. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, and the potential applications of this compound in drug discovery and development, with a focus on its role in the synthesis of kinase inhibitors.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 21863-51-4 |

| Molecular Formula | C₁₀H₈ClNO₂S |

| Molecular Weight | 241.69 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Expected to be insoluble in water, and reactive with protic solvents like alcohols and water. |

| Spectroscopic Data | Specific NMR, IR, and mass spectrometry data are not publicly available but can be obtained from commercial suppliers.[1] |

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available in the scientific literature. However, based on established methods for the sulfonation of quinoline and its derivatives, a plausible synthetic route involves the direct electrophilic substitution of 6-methylquinoline with a sulfonating agent, followed by conversion to the sulfonyl chloride. The most common and direct method for introducing a sulfonyl chloride group onto an aromatic ring is through the use of chlorosulfonic acid.

Proposed Experimental Protocol: Chlorosulfonation of 6-Methylquinoline

This protocol is adapted from the synthesis of analogous quinoline sulfonyl chlorides, such as 8-hydroxyquinoline-5-sulfonyl chloride.[2]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

6-Methylquinoline

-

Chlorosulfonic acid (ClSO₃H)

-

Ice

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, carefully add 6-methylquinoline (1.0 eq) dropwise to an excess of ice-cold chlorosulfonic acid (≥ 4.0 eq) with vigorous stirring. The reaction is highly exothermic and releases HCl gas, so appropriate safety precautions must be taken.

-

After the initial addition, slowly warm the reaction mixture to room temperature and then heat to a temperature range of 70-100 °C. The optimal temperature and reaction time will need to be determined empirically, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its ability to readily form sulfonamides through reaction with primary and secondary amines.[3][4] This reaction is a cornerstone of medicinal chemistry for the synthesis of a wide array of biologically active molecules.[5]

General Experimental Protocol: Synthesis of 6-Methylquinoline-8-sulfonamides

This protocol provides a general method for the reaction of this compound with amines.[6]

Reaction Workflow:

Caption: Workflow for the synthesis of 6-methylquinoline-8-sulfonamides.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Dissolve the amine (1.0-1.2 eq) and a tertiary amine base (1.5-2.0 eq) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

After filtration, concentrate the solvent under reduced pressure.

-

Purify the crude sulfonamide by flash column chromatography or recrystallization.

Potential Applications in Kinase Inhibition

The quinoline scaffold is a common feature in many kinase inhibitors.[7] The sulfonamide linkage, readily formed from this compound, serves as a versatile and stable linker to connect the quinoline core to other pharmacophoric elements that can interact with the target kinase. Derivatives of quinoline sulfonamides have been investigated as inhibitors of several important kinase families.

3.2.1. Rho-Associated Kinase (ROCK) Inhibition

The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as cell adhesion, motility, and contraction. Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer.[6] Sulfonamides derived from isoquinoline, a structural isomer of quinoline, are known to be potent ROCK inhibitors. It is therefore plausible that derivatives of this compound could also exhibit inhibitory activity against ROCKs.

ROCK Signaling Pathway:

Caption: The Rho/ROCK signaling pathway and potential inhibition by 6-methylquinoline-8-sulfonamide derivatives.

3.2.2. Pyruvate Kinase M2 (PKM2) Inhibition

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is overexpressed in many cancer cells and plays a role in the Warburg effect. Inhibition of PKM2 is a promising strategy for cancer therapy.[7] Quinoline-8-sulfonamide derivatives have been identified as potential modulators of PKM2 activity.[7] The synthesis of a library of compounds derived from this compound could lead to the discovery of novel PKM2 inhibitors.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored under an inert atmosphere in a cool, dry place. Upon reaction with water or alcohols, it will release hydrochloric acid.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, its chemical properties and reactivity can be inferred from analogous structures. Its primary application is in the synthesis of sulfonamides, which are prevalent in a wide range of biologically active compounds. The exploration of derivatives of this compound as potential inhibitors of kinases such as ROCK and PKM2 represents a promising avenue for future drug development efforts. This technical guide provides a foundation for researchers to understand and utilize this important chemical intermediate in their synthetic and medicinal chemistry programs.

References

- 1. 21863-51-4|this compound|BLD Pharm [bldpharm.com]

- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 6-Methylquinoline-8-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-methylquinoline-8-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic pathway, experimental protocols, and quantitative data to support researchers in the effective production of this valuable molecule.

Introduction

This compound is a reactive chemical intermediate belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in a wide array of biologically active molecules and approved drugs. The introduction of a sulfonyl chloride group at the 8-position of 6-methylquinoline provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of sulfonamides and other derivatives with potential therapeutic applications.

Core Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound is the electrophilic aromatic substitution reaction of 6-methylquinoline with a sulfonating agent, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. The primary reagent for this transformation is chlorosulfonic acid.

The overall reaction can be depicted as follows:

This two-step, one-pot synthesis is an efficient route to the desired product. The methyl group at the 6-position and the nitrogen atom in the quinoline ring direct the electrophilic sulfonation to the 8-position.

Experimental Protocols

Materials and Equipment

-

6-Methylquinoline

-

Chlorosulfonic acid

-

Thionyl chloride (optional, but recommended for higher yield)

-

Phosphorus pentachloride (alternative to thionyl chloride)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Synthetic Procedure

Step 1: Chlorosulfonation of 6-Methylquinoline

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 6-methylquinoline.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise to the cooled and stirred 6-methylquinoline over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 60-70 °C and maintain this temperature for 2-3 hours to ensure complete sulfonation. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Conversion to this compound

-

Cool the reaction mixture back to room temperature.

-

Slowly and carefully add thionyl chloride or phosphorus pentachloride to the reaction mixture. This step should be performed in a well-ventilated fume hood as it releases acidic gases.

-

Heat the mixture to reflux (around 70-80 °C) for 1-2 hours. This step converts the sulfonic acid intermediate to the desired sulfonyl chloride.

Step 3: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude this compound.

-

Filter the solid precipitate and wash it with cold water until the washings are neutral.

-

Dissolve the crude product in a suitable organic solvent such as dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of quinoline-8-sulfonyl chloride analogs, which can be used as a reference for the synthesis of the 6-methyl derivative.

| Parameter | Value (for Quinoline-8-sulfonyl chloride) | Reference |

| Starting Material | Quinoline | [1] |

| Reagents | Chlorosulfonic acid, Thionyl chloride | [1] |

| Reaction Temperature | 100-160 °C (sulfonation), ≥50 °C (chlorination) | [1] |

| Yield | High Purity | [1] |

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Logical Relationship of Reaction Stages

Caption: Logical progression of the synthesis reaction stages.

References

An In-depth Technical Guide to 6-Methylquinoline-8-sulfonyl chloride: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of 6-Methylquinoline-8-sulfonyl chloride. This compound is a valuable reagent in synthetic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical properties, reactivity with common nucleophiles, stability under various conditions, and its role in the synthesis of biologically active molecules.

Chemical Properties and Spectroscopic Data

This compound is a solid at room temperature and is classified as a corrosive substance. It is sensitive to moisture and should be handled under an inert atmosphere.

Table 1: Physicochemical and Spectroscopic Data for Quinoline Sulfonyl Chlorides

| Property | This compound | 8-Quinolinesulfonyl chloride (Analogue) | Source |

| Molecular Formula | C₁₀H₈ClNO₂S | C₉H₆ClNO₂S | [1] |

| Molecular Weight | 241.69 g/mol | 227.67 g/mol | [1] |

| Appearance | White to Pale Brown Solid | Solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | - | [2] |

| 1H NMR | Predicted shifts based on analogue | δ (ppm): 7.6-9.2 (m, 6H, quinoline protons) | [3][4] |

| IR Spectrum (cm⁻¹) | Predicted peaks based on analogue | ~1370 & 1170 (S=O stretch), ~790 (C-Cl stretch) | [5] |

| Mass Spectrum (m/z) | Predicted M+ at 241/243 | M+ at 227/229 | [6] |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is central to its primary application in the synthesis of sulfonamides.

Reaction with Amines (Sulfonamide Formation)

The most prominent reaction of this compound is its condensation with primary or secondary amines to form sulfonamides.[7] This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[7] The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[7]

Experimental Protocol: General Synthesis of Quinoline-8-sulfonamides

This protocol is adapted from the synthesis of related quinoline-8-sulfonamides.[8]

-

Materials: 8-Quinolinesulfonyl chloride (1 mmol), appropriate amine (2 mmol), triethylamine (3 mmol), and chloroform (30 mL).

-

Procedure:

-

A solution of the amine and triethylamine in chloroform is cooled to 5°C.

-

8-Quinolinesulfonyl chloride is added in portions to the cooled solution while stirring.

-

The cooling bath is removed, and the mixture is stirred for 2 hours at room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography.[8]

-

Hydrolysis

Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is a primary degradation pathway and underscores the need for handling and storing the compound under anhydrous conditions. The rate of hydrolysis is influenced by pH, with studies on analogous aromatic sulfonyl chlorides showing that the reaction can proceed via both neutral and alkaline-catalyzed pathways.[9] The presence of the methyl group on the quinoline ring, being an electron-donating group, might slightly decrease the rate of hydrolysis compared to the unsubstituted analogue.

Stability Assessment

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis. The primary degradation pathways are hydrolysis, and potentially thermal and photolytic decomposition.

Hydrolytic Stability

As mentioned, the compound is moisture-sensitive. Exposure to water, even atmospheric moisture, will lead to its degradation to 6-methylquinoline-8-sulfonic acid. Therefore, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccated environment.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not available, studies on related quinoline derivatives suggest that the quinoline ring itself is thermally stable.[10] Decomposition is likely to occur at elevated temperatures, potentially involving the loss of the sulfonyl chloride group and eventual breakdown of the heterocyclic ring.

General Protocol for Thermal Stability Analysis (TGA/DSC)

-

Instrument: A simultaneous thermal analyzer (TGA/DSC).

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an appropriate pan (e.g., alumina).

-

Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating decomposition points. The DSC curve shows heat flow, indicating thermal events like melting and decomposition.[10]

Photostability

The photostability of this compound has not been explicitly reported. However, quinoline-containing compounds can be susceptible to photodegradation. Standard protocols for assessing photostability involve exposing the compound to a defined light source and quantifying the degradation over time.

General Protocol for Photostability Testing (ICH Q1B)

-

Light Source: A light source capable of producing a combination of visible and UV light (e.g., a xenon or metal halide lamp).

-

Sample Preparation: A solution of the compound in a photochemically inert solvent is prepared. A control sample is protected from light.

-

Exposure: The sample is exposed to a controlled amount of light, and aliquots are taken at various time points.

-

Analysis: The concentration of the compound is measured using a stability-indicating method, such as HPLC, to determine the rate of degradation.

Role in Drug Discovery and Signaling Pathways

Derivatives of quinoline-8-sulfonyl chloride, specifically the resulting sulfonamides, have shown significant potential in drug discovery by targeting various biological pathways. While this compound itself is a synthetic intermediate, the sulfonamides derived from it are designed to interact with specific enzymes and receptors.

Inhibition of Pyruvate Kinase M2 (PKM2)

Quinoline-8-sulfonamide derivatives have been designed and synthesized as modulators of the M2 isoform of pyruvate kinase (PKM2).[8][11] PKM2 is a key enzyme in cancer cell metabolism, and its inhibition is a promising strategy for cancer therapy.[8] The sulfonamide moiety plays a crucial role in the binding of these inhibitors to the enzyme.[8]

Inhibition of Monoamine Oxidases (MAOs) and Cholinesterases (ChEs)

Novel quinoline-sulfonamide hybrids have been developed as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[12] These enzymes are implicated in the progression of neurodegenerative diseases like Alzheimer's disease. The dual-targeting approach aims to provide a more effective therapeutic strategy.[12]

Conclusion

This compound is a reactive intermediate with significant utility in the synthesis of sulfonamides for drug discovery. Its stability is primarily compromised by its sensitivity to moisture, necessitating careful handling and storage. While specific quantitative reactivity and stability data for this particular derivative are limited, the general principles of sulfonyl chloride chemistry and data from analogous compounds provide a strong framework for its effective use in research and development. The biological activity of the resulting sulfonamides as enzyme inhibitors highlights the importance of this class of compounds in developing new therapeutics for cancer and neurodegenerative diseases. Further studies to quantify the reactivity and degradation kinetics of this compound would be beneficial for optimizing its use in large-scale synthesis and for a more complete understanding of its chemical profile.

References

- 1. This compound (21863-51-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

- 6. Methanesulfonyl chloride [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]

- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. docta.ucm.es [docta.ucm.es]

- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

Spectroscopic Data for 6-Methylquinoline-8-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylquinoline-8-sulfonyl chloride. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a combination of data for the closely related precursor, 6-methylquinoline, predicted data for the title compound, and detailed, generalized experimental protocols for acquiring such data.

Introduction

This compound is a chemical intermediate of interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in many biologically active compounds, and the addition of a sulfonyl chloride group at the 8-position provides a reactive handle for the synthesis of a variety of derivatives, such as sulfonamides. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound. This guide focuses on the three primary spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Data for 6-Methylquinoline and Predicted Data for this compound.

| Assignment | 6-Methylquinoline (Experimental, in CDCl3) | This compound (Predicted, in CDCl3) |

| H2 | 8.8 ppm (dd) | ~9.0 ppm (dd) |

| H3 | 7.3 ppm (dd) | ~7.5 ppm (dd) |

| H4 | 8.0 ppm (d) | ~8.2 ppm (d) |

| H5 | 7.8 ppm (d) | ~8.1 ppm (d) |

| H7 | 7.5 ppm (s) | ~7.9 ppm (d) |

| CH3 | 2.5 ppm (s) | ~2.6 ppm (s) |

Table 2: 13C NMR Data for 6-Methylquinoline and Predicted Data for this compound.

| Assignment | 6-Methylquinoline (Experimental, in CDCl3) | This compound (Predicted, in CDCl3) |

| C2 | 150.1 ppm | ~151 ppm |

| C3 | 121.1 ppm | ~122 ppm |

| C4 | 135.8 ppm | ~137 ppm |

| C4a | 128.8 ppm | ~130 ppm |

| C5 | 129.5 ppm | ~131 ppm |

| C6 | 137.9 ppm | ~139 ppm |

| C7 | 126.5 ppm | ~130 ppm |

| C8 | 129.1 ppm | ~140 ppm (deshielded by SO2Cl) |

| C8a | 147.9 ppm | ~148 ppm |

| CH3 | 21.6 ppm | ~22 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorptions for 6-Methylquinoline and Predicted Absorptions for this compound.

| Functional Group | 6-Methylquinoline (Experimental, cm-1) | This compound (Predicted, cm-1) |

| C-H (aromatic) | 3050-3000 | 3050-3000 |

| C-H (aliphatic) | 2950-2850 | 2950-2850 |

| C=C, C=N (aromatic) | 1600-1450 | 1600-1450 |

| S=O (asymmetric stretch) | - | ~1370 |

| S=O (symmetric stretch) | - | ~1180 |

| S-Cl | - | ~600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 6-Methylquinoline and Predicted Data for this compound.

| Parameter | 6-Methylquinoline | This compound |

| Molecular Formula | C10H9N | C10H8ClNO2S |

| Molecular Weight | 143.19 g/mol | 241.69 g/mol |

| Predicted [M]+ | 143 | 241 (with isotope peak at 243 for 37Cl) |

| Predicted [M-SO2Cl]+ | - | 142 |

| Predicted [M-Cl]+ | - | 206 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent will depend on the solubility of the compound. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

1H NMR Acquisition : Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR Acquisition : Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet : Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Acquisition : Place the sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm-1.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, which can be coupled to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or used with a direct insertion probe.

-

Ionization Method : Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is typically used with LC-MS.

-

Sample Introduction :

-

GC-MS : Dissolve the sample in a volatile organic solvent and inject it into the GC. The compound is separated from other components before entering the mass spectrometer.

-

LC-MS : Dissolve the sample in a suitable solvent and inject it into the LC. The compound is separated on a column before entering the mass spectrometer.

-

Direct Insertion : Place a small amount of the solid sample on a probe, which is then inserted directly into the ion source of the mass spectrometer.

-

-

Acquisition : The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and detects their abundance.

-

Data Analysis : The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak ([M]+) confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound, along with generalized experimental protocols for acquiring this data. While direct experimental spectra are currently scarce in the public domain, the information presented here, based on data from related compounds and fundamental spectroscopic principles, serves as a valuable resource for researchers working with this compound. The provided workflow and protocols offer a solid foundation for the successful characterization of this compound and its derivatives.

An In-depth Technical Guide to the Solubility of 6-Methylquinoline-8-sulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 6-methylquinoline-8-sulfonyl chloride, a key intermediate in synthetic organic chemistry. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and for its application in drug discovery and development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers a visual workflow to guide laboratory practice.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO₂S |

| Molecular Weight | 241.69 g/mol |

| Melting Point | 153-154 °C |

| Appearance | White to Pale Brown Solid |

| CAS Number | 21863-51-4 |

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. The following table summarizes the available information. It is important to note that sulfonyl chlorides can react with protic solvents like water and alcohols.

| Solvent | Chemical Formula | Solubility |

| Water | H₂O | 410.09 mg/L[1] |

For related compounds, such as 3-methyl-8-quinolinesulphonyl chloride, qualitative solubility has been described as slightly soluble in chloroform and ethyl acetate, and very slightly soluble in methanol.[2] Given the structural similarity, a comparable solubility profile can be anticipated for this compound, though empirical determination is essential.

Experimental Protocols for Solubility Determination

The following protocols can be employed to accurately determine the solubility of this compound in various organic solvents.

Method 1: Visual Assessment of Solubility (Qualitative)

This method offers a rapid preliminary assessment of solubility.

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Method 2: Gravimetric Method (Shake-Flask) for Quantitative Determination

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Transfer the aliquot to a pre-weighed container (e.g., a glass dish or vial).

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the solid residue on an analytical balance.

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent aliquot taken.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

The Rising Prominence of Quinoline Sulfonyl Chlorides in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. When functionalized with a sulfonyl chloride group, this versatile heterocycle becomes a powerful building block for creating diverse libraries of sulfonamide derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the applications of quinoline sulfonyl chlorides in medicinal chemistry, focusing on their synthesis, biological activities, and the underlying mechanisms of action.

Synthesis of Quinoline Sulfonyl Chlorides and Their Sulfonamide Derivatives

The primary route for the synthesis of quinoline sulfonyl chlorides involves the direct chlorosulfonylation of the quinoline ring using chlorosulfonic acid.[1] The position of sulfonation is influenced by the electronic properties of the substituents on the quinoline nucleus. For electron-rich quinolines, this reaction can often proceed at ambient temperatures.[1] The resulting sulfonyl chloride is a reactive intermediate that can be readily converted to a wide array of sulfonamides by reaction with various primary or secondary amines.[1]

General Experimental Protocol for the Synthesis of Quinoline-5-sulfonyl chloride

A common synthetic route involves the reaction of 8-hydroxyquinoline with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride.[2]

Materials:

-

8-hydroxyquinoline

-

Chlorosulfonic acid

-

Anhydrous acetonitrile

-

Desired amine

-

Triethylamine (for reactions with amine hydrochlorides)

Procedure:

-

To a stirred solution of 8-hydroxyquinoline in a suitable solvent, add chlorosulfonic acid dropwise at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed for a specified time until the formation of 8-hydroxyquinoline-5-sulfonyl chloride is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

For the synthesis of sulfonamides, the crude or purified 8-hydroxyquinoline-5-sulfonyl chloride is dissolved in anhydrous acetonitrile.

-

The desired amine (typically 2-4 molar equivalents) is added to the solution. If the amine is in its hydrochloride salt form, a base such as triethylamine is added to liberate the free amine.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The resulting sulfonamide can be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

The following diagram illustrates a general workflow for the synthesis and subsequent screening of a library of quinoline sulfonamide derivatives.

Diverse Biological Activities of Quinoline Sulfonamides

Quinoline sulfonamide derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinoline sulfonamides.[3][4] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the key metabolic hallmarks of many cancer cells is the Warburg effect, where cells predominantly produce energy through aerobic glycolysis.[3][5] Pyruvate Kinase M2 (PKM2) is a critical enzyme in this pathway and has emerged as a therapeutic target. Certain quinoline-8-sulfonamide derivatives have been identified as inhibitors of PKM2, thereby disrupting the metabolic advantage of cancer cells.[6]

The signaling pathway of the Warburg effect, a potential target for quinoline sulfonamide-based anticancer drugs, is depicted below.

The following table summarizes the in vitro anticancer activity of selected quinoline sulfonamide derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [1] |

| MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [1] | |

| A549 (Lung Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [1] | |

| 9a | C32 (Amelanotic Melanoma) | 520 | [7] |

| COLO829 (Melanotic Melanoma) | 376 | [7] | |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 609 | [7] | |

| U87-MG (Glioblastoma) | 756 | [7] | |

| A549 (Lung Cancer) | 496 | [7] | |

| QBS 11c | MDA-MB-231 (Breast Cancer) | 1.03 ± 0.05 | [8] |

| MCF-7 (Breast Cancer) | 0.43 ± 0.02 | [8] | |

| QBS 13b | MDA-MB-231 (Breast Cancer) | 2.24 ± 0.1 | [8] |

| MCF-7 (Breast Cancer) | 3.69 ± 0.17 | [8] |

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Quinoline sulfonamides have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens.[4][9]

The table below presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline sulfonamide derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 3c | Methicillin-resistant S. aureus (MRSA) | Comparable to Oxacillin/Ciprofloxacin | [1] |

| QBSC 4d | Staphylococcus aureus ATCC25923 | 0.1904 | [10] |

| Escherichia coli ATCC25922 | 6.09 | [10] | |

| QBSC 4b | Staphylococcus aureus | 48.75 | [10] |

| Escherichia coli | 48.75 | [10] | |

| QS-3 | Pseudomonas aeruginosa | 64 | [9] |

| Enterococcus faecalis | 128 | [9] | |

| Escherichia coli | 128 | [9] | |

| Salmonella typhi | 512 | [9] | |

| 3l | Escherichia coli | 7.812 | [11] |

| Candida albicans | 31.125 | [11] |

Enzyme Inhibition

The biological effects of quinoline sulfonamides are often attributed to their ability to inhibit specific enzymes. Besides PKM2, these compounds have been shown to be potent inhibitors of other key enzymes.

-

Carbonic Anhydrases (CAs): Several quinoline-based benzenesulfonamides have been developed as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[8] The inhibition of these enzymes can disrupt pH regulation in tumor microenvironments, leading to anticancer effects.

-

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling. Their dysregulation is implicated in diseases like cancer and arthritis. Libraries of quinoline- and benzimidazole-sulfonamides have been screened against various MMPs, with some fragments showing impressive inhibition.[12]

A common method to determine the inhibitory activity of compounds against carbonic anhydrases is the stopped-flow CO₂ hydrase assay.

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The change in pH due to the formation of bicarbonate and protons is monitored using a pH indicator. The inhibitory effect of a compound is determined by the reduction in the initial rate of this reaction.

Procedure:

-

An assay solution is prepared containing a buffer (e.g., Tris-HCl), a pH indicator (e.g., 4-nitrophenol), and the purified carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII).

-

The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the assay solution at various concentrations.

-

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

-

The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.

-

The initial reaction rates are calculated, and the IC50 or Kᵢ values are determined by plotting the reaction rates against the inhibitor concentrations.

The following table summarizes the inhibitory activity of selected quinoline sulfonamides against various carbonic anhydrase isoforms.

| Compound ID | Enzyme Isoform | Kᵢ (nM) | Reference |

| QBS 11c | hCA IX | 8.4 | [8] |

| QBS 13b | hCA IX | 5.5 | [8] |

| 9d | hCA IX | 25.9 | [8] |

| 13a | hCA IX | 25.8 | [8] |

| 13c | hCA IX | 18.6 | [8] |

| 16 | hCA IX | 21.7 | [8] |

| 13a | hCA XII | 9.8 | [8] |

| 13b | hCA XII | 13.2 | [8] |

| 13c | hCA XII | 8.7 | [8] |

Conclusion

Quinoline sulfonyl chlorides are invaluable precursors in medicinal chemistry, enabling the synthesis of a vast array of sulfonamide derivatives with significant therapeutic potential. The diverse biological activities, including potent anticancer, antibacterial, and enzyme inhibitory effects, underscore the importance of this chemical class in modern drug discovery. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents based on the quinoline sulfonamide scaffold. The data and protocols presented in this guide aim to facilitate further research and development in this exciting and promising field.

References

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Warburg Effect | Cell Signaling Technology [cellsignal.com]

- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors [mdpi.com]

- 9. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 6-Methylquinoline-8-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylquinoline-8-sulfonyl chloride, a key intermediate in organic synthesis. Due to the absence of a singular, definitive discovery paper in readily available literature, this document focuses on the historical context of its parent compounds and the logical synthetic pathways derived from well-established chemical principles and analogous reactions.

Introduction

This compound is a sulfonyl chloride derivative of 6-methylquinoline. The quinoline scaffold is a fundamental heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials. The introduction of a sulfonyl chloride group at the 8-position provides a reactive handle for the synthesis of a variety of derivatives, including sulfonamides and sulfonate esters, which are of significant interest in medicinal chemistry and drug development. While a specific historical account of the first synthesis of this compound is not prominently documented, its synthesis logically follows the well-established principles of quinoline chemistry, namely the Skraup synthesis for the formation of the quinoline core, followed by electrophilic sulfonation and subsequent chlorination.

Historical Context of the Core Syntheses

The development of synthetic routes to quinoline and its derivatives has a rich history dating back to the 19th century. The most relevant historical syntheses that form the foundation for the preparation of this compound are the Skraup synthesis and the methods for the sulfonation and chlorination of aromatic compounds.

-

The Skraup Synthesis (1880): Developed by the Czech chemist Zdenko Hans Skraup, this reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). For the synthesis of 6-methylquinoline, the corresponding aniline, p-toluidine, is used.

-

Sulfonation and Chlorination: The introduction of a sulfonyl chloride group onto an aromatic ring is a standard transformation in organic chemistry. This is typically achieved either by direct chlorosulfonation with chlorosulfonic acid or by a two-step process involving sulfonation to the sulfonic acid followed by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Plausible Synthetic Pathway

The most logical and widely accepted synthetic route to this compound is a two-step process starting from 6-methylquinoline.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, constructed from analogous procedures found in the literature.

4.1. Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction

This protocol is adapted from the general procedure for the Skraup synthesis of quinolines.

Materials:

-

p-Toluidine

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (optional, as a moderator)

-

Sodium hydroxide solution

-

Steam distillation apparatus

Procedure:

-

In a fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with stirring and cooling.

-

Add p-toluidine to the mixture.

-

Slowly add nitrobenzene to the reaction mixture through the dropping funnel.

-

Heat the mixture gently. The reaction is exothermic and may become vigorous. If the reaction becomes too vigorous, cool the flask with an ice bath.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, dilute the reaction mixture with water and neutralize with a sodium hydroxide solution.

-

The crude 6-methylquinoline is then purified by steam distillation. The distillate is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield 6-methylquinoline.

4.2. Step 2: Synthesis of this compound via Chlorosulfonation

This protocol is based on the general method for the chlorosulfonation of quinolines. A Japanese patent (JP2005139149A) describes a similar procedure for the synthesis of quinoline-8-sulfonyl chloride.[1]

Materials:

-

6-Methylquinoline

-

Chlorosulfonic acid

-

Thionyl chloride (optional, if proceeding via the sulfonic acid)

-

Ice

-

Dichloromethane or other suitable solvent

Procedure:

-

In a fume hood, to a flask equipped with a stirrer and a dropping funnel, add chlorosulfonic acid and cool it in an ice bath.

-

Slowly add 6-methylquinoline dropwise to the cold chlorosulfonic acid with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a temperature typically between 70-100°C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

The precipitated solid, this compound, is collected by filtration.

-

The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent (e.g., acetonitrile or a mixture of chlorinated solvents and hexanes).

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the precursor and the final product.

Table 1: Physical and Spectroscopic Properties of 6-Methylquinoline

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N | [2] |

| Molecular Weight | 143.19 g/mol | [2] |

| Appearance | Clear pale yellow liquid or oil | [2] |

| Boiling Point | 256-260 °C | |

| Density | 1.067 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.614 | |

| ¹H NMR (CDCl₃) | δ (ppm): 8.78 (dd, J=4.2, 1.7 Hz, 1H), 8.02 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.55 (s, 1H), 7.42 (dd, J=8.4, 1.7 Hz, 1H), 7.29 (dd, J=8.4, 4.2 Hz, 1H), 2.52 (s, 3H) | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Reference (Source) |

| CAS Number | 21863-51-4 | [3] |

| Molecular Formula | C₁₀H₈ClNO₂S | [4] |

| Molecular Weight | 241.69 g/mol | [4] |

| Appearance | Off-white to light yellow solid | Commercial Supplier |

| Melting Point | 126-130 °C | Commercial Supplier |

Note: The data for this compound is primarily from commercial suppliers and has not been independently verified from a primary literature source.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of various compounds with potential biological activities. The sulfonyl chloride moiety is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of sulfonamides, sulfonate esters, and thioesters. These derivatives are often explored in drug discovery programs targeting a variety of diseases.

Caption: Key reactions and applications of this compound.

Conclusion

While the precise historical details of the first synthesis of this compound remain to be definitively established from primary literature, its synthesis is firmly rooted in the classical and well-understood reactions of quinoline chemistry. The provided synthetic protocols, based on analogous and established methods, offer a reliable pathway for its preparation. As a versatile building block, this compound continues to be a valuable compound for researchers and scientists in the field of organic and medicinal chemistry, enabling the exploration of novel chemical entities with potential therapeutic applications.

References

- 1. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 2. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 21863-51-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound (21863-51-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-depth Technical Guide to 6-Methylquinoline-8-sulfonyl chloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylquinoline-8-sulfonyl chloride and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse pharmacological properties exhibited by the quinoline scaffold.

Core Compound: this compound

This compound serves as a key intermediate in the synthesis of a variety of biologically active sulfonamide derivatives. Its chemical structure, featuring a quinoline nucleus substituted with a methyl group and a sulfonyl chloride moiety, provides a versatile platform for the development of novel therapeutic agents.

Chemical Structure:

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to sulfonamide derivatives are critical processes for the exploration of their therapeutic potential.

Synthesis of this compound

Experimental Protocol (General):

Materials:

-

6-Methylquinoline

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (typically 3-5 equivalents) to 0°C in an ice bath.

-

Slowly add 6-methylquinoline (1 equivalent) to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress should be monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, this compound, is collected by vacuum filtration and washed with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis of 6-Methylquinoline-8-sulfonamide Derivatives

The primary utility of this compound is as a precursor for the synthesis of a wide array of N-substituted sulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.

Experimental Protocol (General): A general procedure for the synthesis of quinoline-8-sulfonamides involves the reaction of the corresponding sulfonyl chloride with an amine.[1]

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous acetonitrile or dichloromethane

-

Triethylamine or pyridine (as a base)

Procedure:

-

Dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous acetonitrile.

-

To this solution, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for a specified time (typically monitored by TLC until completion).

-

Upon completion, remove the solvent under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude sulfonamide derivative.

-

Purification is typically achieved by column chromatography or recrystallization.

Biological Activities of Quinoline-8-sulfonamide Derivatives

Derivatives of quinoline-8-sulfonamide have demonstrated a broad spectrum of biological activities, with significant potential in anticancer and anti-inflammatory applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of quinoline sulfonamide derivatives. These compounds often exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metabolism.

A study on 8-hydroxyquinoline-5-sulfonamides and 8-methoxyquinoline-5-sulfonamides, which are structurally related to derivatives of this compound, revealed significant antiproliferative activity against various cancer cell lines.[2]

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of 8-Hydroxyquinoline-5-sulfonamide Derivatives [2]

| Compound | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) | HFF-1 (Normal Fibroblasts) |

| 3a | 22.3 ± 1.9 | 25.1 ± 2.1 | 24.5 ± 2.0 | > 100 |

| 3b | 18.7 ± 1.5 | 20.3 ± 1.8 | 19.8 ± 1.7 | > 100 |

| 3c | 13.1 ± 1.1 | 15.4 ± 1.3 | 14.2 ± 1.2 | > 100 |

| 3d | 28.9 ± 2.5 | 31.4 ± 2.8 | 30.1 ± 2.6 | > 100 |

| 3e | 25.6 ± 2.2 | 27.8 ± 2.4 | 26.3 ± 2.3 | > 100 |

| 3f | 21.4 ± 1.8 | 23.9 ± 2.0 | 22.7 ± 1.9 | > 100 |

| Cisplatin | 10.2 ± 0.9 | - | 11.5 ± 1.0 | - |

| Doxorubicin | - | 12.5 ± 1.1 | - | - |

Table 2: In Vitro Antiproliferative Activity (IC50 in µM) of 8-Methoxyquinoline-5-sulfonamide Derivatives [2]

| Compound | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) | HFF-1 (Normal Fibroblasts) |

| 6a | > 100 | > 100 | > 100 | > 100 |

| 6b | > 100 | > 100 | > 100 | > 100 |

| 6c | 85.4 ± 7.2 | > 100 | > 100 | > 100 |

| 6d | > 100 | > 100 | > 100 | > 100 |

| 6e | 92.1 ± 8.0 | > 100 | > 100 | > 100 |

| 6f | > 100 | > 100 | > 100 | > 100 |

Experimental Protocol: WST-1 Cell Viability Assay [2]

-

Cancer cell lines (C-32, MDA-MB-231, A549) and normal human dermal fibroblasts (HFF-1) were seeded in 96-well plates.

-

After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 72 hours.

-

Following treatment, the WST-1 reagent was added to each well, and the plates were incubated for a further 2-4 hours.

-

The absorbance was measured at 450 nm using a microplate reader.

-

The IC50 values were calculated from the dose-response curves.

Anti-inflammatory Activity

Quinoline-8-sulfonamide derivatives have also emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory pathways.

For instance, N-(quinolin-8-yl)benzenesulfonamides have been identified as potent suppressors of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[3]

Furthermore, the derivative N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g) has been shown to reduce the inflammatory response in fibroblast-like synoviocytes by targeting the Receptor (calcitonin) Activity Modifying Protein 1 (RAMP1).[4] QS-3g was found to inhibit RAMP1 activity and modulate the Gαs/Gαi-cAMP pathway, leading to a decrease in the release of pro-inflammatory cytokines like IL-1β and IL-6.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the science.

NF-κB Signaling Pathway Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by quinoline-8-sulfonamide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 6-Methylquinoline-8-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of sulfonamides derived from 6-methylquinoline-8-sulfonyl chloride. The methodologies outlined below are based on established procedures for the reaction of quinoline-sulfonyl chlorides with primary and secondary amines.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The quinoline moiety is a privileged scaffold in drug discovery. The synthesis of 6-methylquinoline-8-sulfonamides involves the reaction of this compound with a suitable amine, a reaction that is generally robust and high-yielding. This protocol provides a generalized procedure that can be adapted for the synthesis of a diverse library of sulfonamide derivatives.

Reaction Principle

The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. An organic or inorganic base is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction.

Experimental Protocols

A general procedure for the synthesis of 6-methylquinoline-8-sulfonamides is detailed below. This protocol is based on analogous reactions reported for other quinoline-sulfonyl chlorides.[1][2]

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous solvent (e.g., acetonitrile, pyridine, dichloromethane, or tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine, or an excess of the reactant amine)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the desired primary or secondary amine (1.2-2.0 equivalents) and the anhydrous solvent.

-

Addition of Base: If the amine is not used in excess, add a suitable base such as triethylamine or pyridine (1.5-2.0 equivalents).

-

Dissolution of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Reaction: Slowly add the solution of this compound to the stirred amine solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to afford the desired 6-methylquinoline-8-sulfonamide.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of quinoline-sulfonamides based on analogous reactions. These values can be used as a general guideline for the synthesis of 6-methylquinoline-8-sulfonamides.

| Sulfonyl Chloride Precursor | Amine | Solvent | Base | Temperature | Yield (%) | Reference |

| 8-Hydroxyquinoline-5-sulfonyl chloride | Acetylenic amines | Anhydrous Acetonitrile | Excess amine | Room Temperature | High | [1] |

| 8-Methoxyquinoline-5-sulfonyl chloride | Acetylenic amines | Anhydrous Acetonitrile | Triethylamine | Room Temperature | High | [1] |

| Benzenesulfonyl chloride derivatives | 8-Aminoquinoline | Pyridine | Pyridine | 110-120 °C | 85-90 | [2] |